molecular formula C10H9FN2O2 B595426 Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1359655-87-0

Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate

Cat. No. B595426
CAS RN: 1359655-87-0
M. Wt: 208.192
InChI Key: NGXRVKIDBAOAKL-UHFFFAOYSA-N
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Description

Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the CAS Number: 1359655-87-0 . It has a molecular weight of 208.19 . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate is 1S/C10H9FN2O2/c1-2-15-10(14)8-5-12-9-4-3-7(11)6-13(8)9/h3-6H,2H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate is a solid at room temperature . It has a molecular weight of 208.19 .

Scientific Research Applications

  • Modification of Chitosan : Chitosan, a natural biopolymer, has been modified using Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate and other compounds. This modification introduces ethoxycarbonyl and 3-fluoroimidazo[1,2-a]pyridine-2-carbonyl fragments into glucosamine units of the polymer, potentially altering its properties for various applications (Levov et al., 2011).

  • Anti-Inflammatory and Analgesic Activities : A series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, synthesized from reactions involving Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate, were evaluated for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).

  • Anti-Hepatitis B Virus Activity : Derivatives of Ethyl 6-bromo-8-hydroxyimidazo[1,2‐a]pyridine-3‐carboxylate have been synthesized and evaluated for their anti-hepatitis B virus (HBV) activity. Some compounds have shown effectiveness in inhibiting HBV DNA replication (Chen et al., 2011).

  • Synthesis of Novel Compounds : Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate has been used in the synthesis of new compounds with potential biological activity. For example, novel pyrido(1′,2′:1,2)imidazo[5,4‐d]‐1,2,3‐triazinones have been synthesized from imidazo[1,2-a]pyridines (Zamora et al., 2004).

  • Suzuki–Miyaura Borylation Reaction : In the pharmaceutical industry, Suzuki–Miyaura borylation reactions using Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate are significant for preparing various active agents. This method has been used to synthesize nitrogen-rich systems with potential anti-cancer and anti-TB agents (Sanghavi et al., 2022).

  • Bioisosteric Replacement in Modulator Ligands : Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate has been used to synthesize 8-fluoroimidazo[1,2-a]pyridine, which acted as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in GABA A receptor modulator ligands (Humphries et al., 2006).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302-H315-H319-H335, and the precautionary statements are P261-P305+P351+P338 .

Future Directions

While there is limited information on the future directions of Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate, compounds with a similar imidazo[1,2-a]pyridine-3-carboxylate core have been studied for their anti-proliferative activity against S. pneumoniae . This suggests potential future research directions in exploring the biological activity of these compounds.

properties

IUPAC Name

ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-2-15-10(14)8-5-12-9-4-3-7(11)6-13(8)9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXRVKIDBAOAKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate

Synthesis routes and methods

Procedure details

5-Fluoropyridine-2-amine (1 g, 8.92 mmol) and ethyl 2,3-dichloro-3-oxopropanoate (39.6 g, 10.7 mmol, 5% in benzene) were added to a flask along with 75 mL of ethanol and stirred overnight at ambient temperature. The material was purified on Silica gel using methanol and ethyl acetate (Rf=0.4 in 5% MeOH/ethyl acetate) to provide 110 mg of the desired compound as a waxy solid, 95% pure by LC. MS (ES+APCI) m/z=209.2 (M+H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
39.6 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

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